Mtset
Overview
Description
The synthesis, analysis, and characterization of chemical compounds involve a comprehensive understanding of their molecular structures, chemical reactions, and both physical and chemical properties. These aspects are crucial for designing molecules with specific functions and applications in various fields, including materials science, pharmacology, and environmental science.
Synthesis Analysis
The synthesis of complex molecules often requires robust organic reactions that enable the construction of novel chemical entities from simpler starting materials. Hartenfeller et al. (2011) discuss a collection of organic synthesis reactions that are essential for in silico molecule design, emphasizing reactions that foster the assembly of novel ring systems and innovative chemotypes (Hartenfeller et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds is pivotal in determining their reactivity, stability, and overall chemical behavior. Advanced computational models and datasets like QM7-X provide comprehensive physicochemical properties for a vast number of molecules, facilitating the exploration of chemical compound space and the design of molecules with targeted properties (Hoja et al., 2021).
Chemical Reactions and Properties
Understanding the reactivity and chemical properties of compounds is essential for predicting their behavior in various conditions. Studies on reaction prediction and synthesis design, such as those by Lee et al. (2019), highlight the use of machine learning models like Molecular Transformer to accurately predict reactions and synthesize complex molecules (Lee et al., 2019).
Physical Properties Analysis
The physical properties of chemical compounds, such as solubility, melting point, and vapor pressure, are crucial for their practical application and handling. The synthesis and characterization of new materials often involve tailoring these properties to meet specific requirements, as discussed in the work on reticular synthesis by Yaghi et al. (2003), which has led to materials with predetermined structures and exceptional gas storage capacities (Yaghi et al., 2003).
Chemical Properties Analysis
The chemical properties analysis involves understanding the reactivity patterns, stability under various conditions, and compatibility with other substances. Studies like those by Whitesides et al. (1995) on noncovalent synthesis emphasize the role of physical-organic chemistry in creating aggregates with specific functions, showcasing the diverse strategies in modern organic synthesis (Whitesides et al., 1995).
Scientific Research Applications
Cyclic Nucleotide–Gated Channels : MTSET is used to study the accessibility of cysteines in cyclic nucleotide-gated channels, revealing the topology of the channel pore (Becchetti, Gamel, & Torre, 1999).
Genetic Analysis : MtSet, a variant of MTSET, enables genome-wide association testing between genetic variants and multiple traits, improving statistical power for detecting polygenic interactions (Casale, 2016).
Modifying Acetylcholine-binding Protein : MTSET+ modifies acetylcholine-binding protein (AChBP) to produce unresponsive receptors, while MMTS, another variant, enhances acetylcholine-gated currents (Brams et al., 2010).
Genetic Analysis of Large Cohorts : MtSet combines set tests with multi-trait modeling for genetic analysis of large cohorts and multiple traits, considering population structure and relatedness (Casale, Rakitsch, Lippert, & Stegle, 2015).
Forensic mtDNA Analysis : The SWGDAM mtDNA dataset uses MTSET for identifying missing persons and inferring the rarity of mtDNA profiles (Allard et al., 2002).
Ion Channel Blocking : MTSET interacts with cysteine groups in ion channels, leading to their irreversible blocking using functionalized single-walled carbon nanotubes (Chhowalla et al., 2005).
Mechanosensitive Channel Activities : MTSET-induced functional modifications to mechanosensitive channels provide insights into the pore domain's structural transitions from closed to open states (Bartlett, Li, & Blount, 2006).
Scientific Computing : MTCProv, a provenance query framework, captures computational task details in many-task scientific computing, enhancing data processing and analysis (Gadelha, Wilde, Mattoso, & Foster, 2012).
Safety And Hazards
Future Directions
MTSET is used in the field of genetic analysis, particularly in the analysis of correlated traits . It is part of a mixed-model approach called mtSet, which is computationally efficient and enables genetic analysis of large cohorts and multiple traits . The future directions of MTSET could involve further development and refinement of these genetic analysis techniques.
Relevant Papers
There are several relevant papers on MTSET. One paper discusses the use of MTSET in the field of genetic analysis . Another paper discusses the use of MTSET in the study of binding sites of ligand-gated ion channels . A third paper discusses the use of MTSET in the study of membrane protein mediated bilayer communication .
properties
IUPAC Name |
trimethyl(2-methylsulfonylsulfanylethyl)azanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16NO2S2.BrH/c1-7(2,3)5-6-10-11(4,8)9;/h5-6H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWJBKUVHJSHAR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCSS(=O)(=O)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16BrNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50935217 | |
Record name | 2-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50935217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mtset | |
CAS RN |
155450-08-1 | |
Record name | (2-(Trimethylammonium)ethyl)methanethiosulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155450081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylethan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50935217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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